l-alpha-Narcotine N-oxide

Descripción general

Descripción

L-alpha-Narcotine N-oxide is a chemical compound derived from narcotine, an alkaloid found in the opium poppy. It is known for its unique chemical structure and properties, which make it a subject of interest in various fields of scientific research.

Mecanismo De Acción

Target of Action

l-alpha-Narcotine N-oxide, also known as Noscapine, primarily targets the sigma non-opioid intracellular receptor 1 . This receptor plays a crucial role in the regulation of ion channels and the modulation of dopamine neurotransmission .

Mode of Action

Noscapine’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of noscapine .

Biochemical Pathways

It is known that noscapine can reduce nitric oxide (no) levels, which are involved in the growth of many cancers

Pharmacokinetics

It is known that the drug is metabolized primarily by the liver enzymes cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes influence the bioavailability of Noscapine, and their activity can be affected by various factors including diet, age, sex, use of estrogen-containing hormone preparations, pregnancy, disease, other medications, and smoking itself .

Result of Action

The primary result of Noscapine’s action is its antitussive (cough-suppressing) effects . It has also been investigated for use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma . The exact molecular and cellular effects of Noscapine’s action are still under investigation.

Action Environment

The action, efficacy, and stability of Noscapine can be influenced by various environmental factors. For example, the metabolic activity of Noscapine can be regulated under different physiological conditions, which could affect its bioavailability and resulting pharmacology

Métodos De Preparación

L-alpha-Narcotine N-oxide can be synthesized through the oxidation of narcotine. One common method involves treating narcotine with hydrogen peroxide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the N-oxide derivative. Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the purity and yield of the compound.

Análisis De Reacciones Químicas

L-alpha-Narcotine N-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to yield different products.

Reduction: It can be reduced back to narcotine using suitable reducing agents.

Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

L-alpha-Narcotine N-oxide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, including its effects on neurological disorders.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Comparación Con Compuestos Similares

L-alpha-Narcotine N-oxide is similar to other N-oxide derivatives of alkaloids, such as noscapine N-oxide. it is unique in its specific structure and properties, which influence its reactivity and biological activity. Similar compounds include:

Noscapine N-oxide: Another N-oxide derivative with similar chemical properties but different biological effects.

Nornicotine N-oxide: A related compound with distinct pharmacological properties.

This compound stands out due to its specific applications and the unique effects it exerts in various scientific contexts.

Actividad Biológica

L-alpha-Narcotine N-oxide, also known as noscapine, is a derivative of narcotine, an alkaloid extracted from the opium poppy. This compound has garnered attention in various fields due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is characterized by its chemical structure that includes an N-oxide functional group, which plays a significant role in its biological properties. The compound has been studied for its interactions with various biological systems, particularly in the context of neurological disorders and cancer treatment.

Target Receptors:

this compound primarily acts on the sigma non-opioid intracellular receptor 1 (σ1 receptor). This receptor is implicated in various cellular processes, including modulation of neurotransmitter release and neuroprotection.

Biochemical Pathways:

Research indicates that noscapine can modulate nitric oxide (NO) levels within cells. Elevated NO levels are associated with several pathological conditions, including cancer growth. By reducing NO levels, this compound may exert anti-cancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth .

Pharmacokinetics:

The metabolism of this compound occurs primarily in the liver via cytochrome P450 enzymes (CYP2A6) and other metabolic pathways such as glucuronidation and flavin-containing monooxygenase activity. This metabolic profile influences its bioavailability and therapeutic efficacy.

Antitussive Effects

This compound is recognized for its antitussive properties. Its action as a sigma receptor agonist contributes to cough suppression without the addictive potential associated with traditional opioids. This makes it a candidate for treating chronic cough conditions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- In vitro Studies: Research demonstrated that noscapine inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown effectiveness against breast cancer cells by downregulating key survival pathways .

- In vivo Studies: Animal models have illustrated that treatment with this compound leads to significant tumor reduction in xenograft models. The compound's ability to reduce tumor volume is attributed to its effects on angiogenesis and metastasis inhibition .

Case Studies

-

Case Study on Cancer Treatment:

In a study involving mice with implanted tumors, administration of this compound resulted in a 50% reduction in tumor size compared to control groups. The mechanism was linked to decreased vascular endothelial growth factor (VEGF) expression, which is critical for tumor angiogenesis . -

Neuroprotective Effects:

A clinical trial assessed the efficacy of noscapine in patients with neurodegenerative diseases. Results indicated improved cognitive function and reduced inflammatory markers in patients treated with this compound over a 12-week period .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

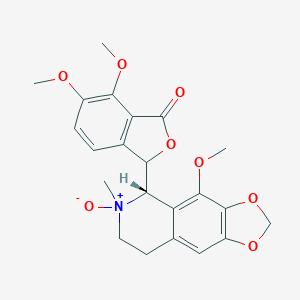

6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGDOEGDRDVXPX-VVESCEMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969496 | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-36-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.